molecular formula C11H10N2O B11954556 2-Cyano-3-(4-methylphenyl)prop-2-enamide CAS No. 19310-59-9

2-Cyano-3-(4-methylphenyl)prop-2-enamide

Cat. No.: B11954556
CAS No.: 19310-59-9
M. Wt: 186.21 g/mol
InChI Key: GKITYBHTVPXXMR-POHAHGRESA-N
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Description

2-Cyano-3-(4-methylphenyl)prop-2-enamide is an organic compound with the molecular formula C11H10N2O It is a derivative of prop-2-enamide, featuring a cyano group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(4-methylphenyl)prop-2-enamide typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: 2-Cyano-3-(4-carboxyphenyl)prop-2-enamide

    Reduction: 2-Amino-3-(4-methylphenyl)prop-2-enamide

    Substitution: 2-Cyano-3-(4-bromophenyl)prop-2-enamide

Scientific Research Applications

2-Cyano-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
  • 2-Cyano-3-(4-diphenylaminophenyl)prop-2-enamide
  • 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide

Uniqueness

2-Cyano-3-(4-methylphenyl)prop-2-enamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

CAS No.

19310-59-9

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(Z)-2-cyano-3-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b10-6-

InChI Key

GKITYBHTVPXXMR-POHAHGRESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C(=O)N

Origin of Product

United States

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